Cas no 1016526-89-8 (5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid)

5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
- 4-Oxazolecarboxylic acid, 5-methyl-2-(2-thienyl)-
- SY175289
- CS-0248609
- 5-methyl-2-thien-2-yl-1,3-oxazole-4-carboxylic acid
- AB01001388-01
- AKOS000160061
- 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylic acid
- 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylicacid
- MFCD07379263
- 1016526-89-8
- G43249
- 5-Methyl-2-(2-thienyl)oxazole-4-carboxylic Acid
- EN300-40459
- Z283249938
-
- インチ: 1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-3-2-4-14-6/h2-4H,1H3,(H,11,12)
- InChIKey: OEGSXMHEARRXEI-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(O)=O)N=C1C1SC=CC=1
計算された属性
- せいみつぶんしりょう: 209.014664g/mol
- どういたいしつりょう: 209.014664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- ぶんしりょう: 209.22g/mol
- トポロジー分子極性表面積: 91.6Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 196-198 °C
- ふってん: 417.9±53.0 °C at 760 mmHg
- フラッシュポイント: 206.6±30.9 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM467762-1g |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95%+ | 1g |
$592 | 2023-02-19 | |
Enamine | EN300-40459-2.5g |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
Enamine | EN300-40459-10.0g |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
A2B Chem LLC | AV29768-2.5g |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95% | 2.5g |
$1007.00 | 2024-04-20 | |
A2B Chem LLC | AV29768-500mg |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95% | 500mg |
$407.00 | 2024-04-20 | |
Aaron | AR019O6S-50mg |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95% | 50mg |
$146.00 | 2025-02-08 | |
Aaron | AR019O6S-1g |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95% | 1g |
$672.00 | 2025-02-08 | |
Aaron | AR019O6S-100mg |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95% | 100mg |
$207.00 | 2025-02-08 | |
A2B Chem LLC | AV29768-1g |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95% | 1g |
$530.00 | 2024-04-20 | |
1PlusChem | 1P019NYG-500mg |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid |
1016526-89-8 | 95% | 500mg |
$492.00 | 2025-03-03 |
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acidに関する追加情報
Introduction to 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid (CAS No. 1016526-89-8) and Its Emerging Applications in Chemical Biology
5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, identified by the CAS number 1016526-89-8, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, fused with a thiophene moiety. The presence of a carboxylic acid group at the 4-position and a methyl substituent at the 5-position further enhances its chemical diversity, making it a promising candidate for various biological applications.
The thiophen-2-yl substituent in the molecule imparts significant electronic and steric effects, influencing its interactions with biological targets. Thiophenes are well-known for their role in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. In particular, the 1,3-oxazole core is frequently encountered in bioactive molecules, exhibiting properties such as bioavailability and metabolic stability. These features make 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid a valuable scaffold for drug discovery efforts.
Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid as a potential therapeutic agent. Studies have demonstrated its efficacy in inhibiting specific enzymes and pathways implicated in inflammatory diseases, cancer, and neurodegenerative disorders. The carboxylic acid functionality allows for further derivatization, enabling the synthesis of analogs with enhanced pharmacokinetic profiles. This flexibility has been exploited in several research endeavors aimed at optimizing drug-like properties.
One particularly intriguing application of 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular processes but are challenging to modulate with traditional small molecules due to their flat binding interfaces. The rigid structure of the oxazole-thiophene core provides an ideal framework for interacting with PPIs, while the carboxylic acid group facilitates covalent or non-covalent binding mechanisms. Preliminary studies have shown promising results in disrupting aberrant PPIs associated with viral infections and autoimmune diseases.
The synthesis of 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid has been optimized through multi-step organic reactions involving cyclization and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled efficient access to this compound and its derivatives. These synthetic strategies not only improve yield but also allow for precise control over stereochemistry, which is crucial for biological activity. The scalability of these synthetic routes ensures that sufficient quantities of 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid can be produced for preclinical and clinical studies.
In addition to its pharmaceutical applications, 5-methyl-2-(thiophen-2-y l)-1,3-o xazole -4-carboxylic acid has shown potential in material science. Its ability to form stable complexes with metal ions makes it useful as a ligand in coordination chemistry. These metal complexes exhibit interesting catalytic properties and have been explored for applications in organic synthesis and environmental remediation. The versatility of this compound underscores its significance beyond traditional drug discovery efforts.
The growing body of research on 5-methyl - 2 - (thiophen - 2 - yl ) - 1 , 3 - ox azole - 4 - car box ylic ac id highlights its multifaceted utility across different scientific disciplines. Ongoing studies are focused on elucidating its mechanism of action in biological systems and identifying novel therapeutic targets. Collaborative efforts between academia and industry are accelerating the translation of laboratory findings into clinical applications. As our understanding of this compound evolves, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and chemistry.
In conclusion,5-methyl - 2 - (thiophen - 2 - yl ) - 1 , 3 - ox azole - 4 - car box ylic ac id (CAS No. 1016526 - 89 - 8) represents a fascinating example of how structural diversity can lead to novel biological activities. Its unique combination of chemical features makes it a versatile tool for researchers investigating disease mechanisms and developing new treatments. With continued innovation in synthetic chemistry and computational biology,5-methyl - 2 - (thiophen - 2 - yl ) - 1 , 3 - ox azole - 4 - car box ylic ac id is poised to make significant contributions to both academic research and industrial applications.
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